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Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed information and protocols for the in vivo use of

Branebrutinib (BMS-986195), a potent and selective covalent inhibitor of Bruton's tyrosine

kinase (BTK). The following sections detail dosing recommendations, experimental protocols

for relevant disease models, and the underlying signaling pathways.

Dosing Recommendations and Pharmacokinetics
Branebrutinib has demonstrated robust efficacy in various preclinical animal models of

autoimmune diseases when administered orally.[1] The primary goal of dosing is to achieve

sufficient BTK occupancy to inhibit its signaling function. A target of ≥90% BTK inactivation has

been shown to correlate with maximal efficacy in murine models.[1]

Oral Vehicle Formulation: For in vivo oral administration in mice, a homogeneous suspension in

a solution of Carboxymethylcellulose-sodium (CMC-Na) is recommended.[2] Alternatively, a

formulation used for a similar Bristol-Myers Squibb BTK inhibitor (BMS-986142) is a solution of

Ethanol:TPGS:PEG300 in a 5:5:90 ratio.

Pharmacokinetic Profile Summary:
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Species
Oral
Bioavailability

Plasma T1/2
(i.v.)

Tmax (p.o.)
Brain
Penetration

Mice 100% 0.46 - 4.3 h 0.58 - 1.0 h
<5% of plasma

concentration

Rats 74% 0.46 - 4.3 h 0.58 - 1.0 h
<5% of plasma

concentration

Cynomolgus

Monkeys
46% 0.46 - 4.3 h 0.58 - 1.0 h

<5% of plasma

concentration

Dogs 81% 0.46 - 4.3 h 0.58 - 1.0 h
<5% of plasma

concentration

Data sourced from Selleck Chemicals product information.[2]

Dosing in Murine Models of Arthritis
In murine models of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis

(CAIA), maximal efficacy was observed at doses of ≥0.5 mg/kg administered orally once daily

(QD).[1] This dosing regimen was shown to achieve ≥90% inactivation of BTK in vivo.[1]

Animal Model Dosing Regimen
Route of
Administration

Observed Efficacy

Collagen-Induced

Arthritis (CIA)
≥0.5 mg/kg QD Oral

Protection against

clinically evident

disease, histological

joint damage, and

bone mineral density

loss.[1]

Collagen Antibody-

Induced Arthritis

(CAIA)

≥0.5 mg/kg QD Oral

Protection against

clinically evident

disease, histological

joint damage, and

bone mineral density

loss.[1]
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Dosing in Murine Models of Lupus Nephritis
In a mouse model of lupus nephritis (NZB/W F1 mice), potent efficacy, including a reduction in

proteinuria, was observed with robust inhibition of BTK activity at doses as low as 0.2 mg/kg.[1]

[3]

Animal Model Dosing Regimen
Route of
Administration

Observed Efficacy

Lupus Nephritis

(NZB/W mice)
≥0.2 mg/kg Oral

Reduction in

proteinuria and

protection against

nephritis.[1][3]

Experimental Protocols
The following are detailed protocols for key in vivo experiments.

Collagen Antibody-Induced Arthritis (CAIA) in Mice
This model offers a rapid induction of arthritis, with symptoms appearing within 7-8 days.[4]

Materials:

BALB/c mice (8-12 weeks old)

Arthritis-inducing monoclonal antibody cocktail (e.g., ArthritoMab™)

Lipopolysaccharide (LPS) from E. coli O111:B4

Branebrutinib

Vehicle for oral gavage (e.g., CMC-Na solution)

Calipers for paw thickness measurement

Protocol:
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On day 0, administer the anti-type II collagen antibody cocktail to mice via intravenous (i.v.)

or intraperitoneal (i.p.) injection.

Initiate prophylactic treatment by administering Branebrutinib (e.g., 0.5 mg/kg) or vehicle

orally once daily.

On day 3, administer LPS (1.25 mg/kg) via i.p. injection to synchronize and enhance the

inflammatory response.

From day 3 onwards, monitor mice daily for signs of arthritis.

Clinical Assessment: Score each paw daily on a scale of 0-4, where 0 is normal and 4

indicates severe inflammation. The cumulative score for all paws (maximum of 16) is the

arthritis index.[5]

Paw Thickness: Measure the thickness of each hind paw daily using calipers.

Continue treatment and monitoring for the duration of the study (typically 18-21 days).[4]

At the end of the study, euthanize the mice and collect paws and joints for histological

analysis.

Histological Analysis of Joints:

Fix joints in 10% buffered formalin.

Decalcify, embed in paraffin, and section the joints.

Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for

cartilage integrity.

Score sections on a scale of 0-5 for inflammation, pannus formation, cartilage damage, and

bone resorption.[6][7]

Lupus Nephritis in MRL/lpr Mice
This model spontaneously develops a lupus-like disease with significant kidney involvement.
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Materials:

MRL/MpJ-Faslpr/J (MRL/lpr) mice

Branebrutinib

Vehicle for oral gavage

Metabolic cages for urine collection

Urine protein analysis kit (e.g., Coomassie brilliant blue dye-binding assay)

Protocol:

Begin treatment in 8-week-old female MRL/lpr mice, prior to the onset of significant

proteinuria.

Administer Branebrutinib (e.g., 0.2 mg/kg) or vehicle orally once daily.

Monitor body weight weekly.

Proteinuria Assessment: At regular intervals (e.g., weekly or bi-weekly), place mice in

metabolic cages to collect urine.

Measure the concentration of protein in the urine. A significant reduction in proteinuria in the

Branebrutinib-treated group compared to the vehicle group indicates efficacy.

Continue treatment and monitoring for a predefined period (e.g., 8-12 weeks).

At the study terminus, collect blood for serological analysis (e.g., anti-dsDNA antibodies) and

kidneys for histological examination.

Renal Histology:

Fix kidneys in 10% formalin.

Embed in paraffin and section.
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Stain with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune

complex deposition, and interstitial inflammation.

Signaling Pathways and Experimental Workflows
Branebrutinib Mechanism of Action
Branebrutinib is a covalent inhibitor of BTK, a key enzyme in the signaling pathways of B-cell

receptors (BCR), Fc receptors (FcR), and the RANK receptor in osteoclasts.[8] By inhibiting

BTK, Branebrutinib blocks downstream signaling that leads to B-cell proliferation, autoantibody

production, and inflammatory responses mediated by myeloid cells.
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Caption: Branebrutinib inhibits BTK, a key signaling node for multiple immune receptors.
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BTK is essential for signal transduction downstream of the BCR. Its inhibition by Branebrutinib

blocks B-cell activation and proliferation.
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Click to download full resolution via product page

Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of

Branebrutinib.

Fc Receptor (FcR) and RANKL Signaling Pathways
BTK also plays a crucial role in signaling from Fc receptors on myeloid cells and the RANK

receptor on osteoclast precursors.[8] This contributes to inflammation and bone erosion in

arthritis.
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Caption: Branebrutinib inhibits BTK in FcR and RANKL pathways, reducing inflammation and

bone resorption.

Experimental Workflow for a Prophylactic CAIA Study
This diagram outlines the key steps in a typical prophylactic in vivo study using the CAIA

model.
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Caption: Workflow for a prophylactic Collagen Antibody-Induced Arthritis (CAIA) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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